molecular formula C11H19NO B11911517 (R)-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine CAS No. 1000993-69-0

(R)-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine

Cat. No.: B11911517
CAS No.: 1000993-69-0
M. Wt: 181.27 g/mol
InChI Key: KXWWRDHKXRRUNF-SNVBAGLBSA-N
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Description

®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine is a chiral amine compound characterized by the presence of a furan ring substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the isopropyl and methyl groups onto the furan ring can be achieved through Friedel-Crafts alkylation or other suitable substitution reactions.

    Chiral Amine Formation: The final step involves the introduction of the amine group at the propan-1 position. This can be done through reductive amination or other amination techniques using chiral catalysts to ensure the desired ®-configuration.

Industrial Production Methods

Industrial production of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amine group or the furan ring, resulting in different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicinal chemistry, ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry

Industrially, the compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine
  • 1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine (racemic mixture)
  • 1-(4-Isopropyl-5-methylfuran-2-yl)butan-1-amine

Uniqueness

®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine is unique due to its specific ®-configuration, which can impart distinct biological and chemical properties compared to its (S)-enantiomer or racemic mixture. This uniqueness makes it valuable in applications requiring high enantioselectivity.

Properties

CAS No.

1000993-69-0

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

(1R)-1-(5-methyl-4-propan-2-ylfuran-2-yl)propan-1-amine

InChI

InChI=1S/C11H19NO/c1-5-10(12)11-6-9(7(2)3)8(4)13-11/h6-7,10H,5,12H2,1-4H3/t10-/m1/s1

InChI Key

KXWWRDHKXRRUNF-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(O1)C)C(C)C)N

Canonical SMILES

CCC(C1=CC(=C(O1)C)C(C)C)N

Origin of Product

United States

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